molecular formula C11H6ClN3OS B1452870 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1119396-27-8

5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B1452870
CAS RN: 1119396-27-8
M. Wt: 263.7 g/mol
InChI Key: WDKDEZPZTGXLRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiophene derivative . For example, a compound with a similar structure was obtained by the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate, followed by hydrolysis, hydrogenation, and acylation of the intermediate products .

Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its structure allows for the introduction of heteroatoms and functional groups, which can be pivotal in the synthesis of complex molecules. For instance, its use in Suzuki–Miyaura coupling reactions is notable, as it can help in forming carbon-carbon bonds essential for constructing larger organic frameworks .

Medicinal Chemistry

Within medicinal chemistry, the oxadiazole ring of the compound is of particular interest due to its mimicry of peptide bonds, making it useful in drug design. It can act as a bioisostere, replacing amide bonds to improve metabolic stability or alter biological activity in drug candidates .

Materials Science

The compound’s potential in materials science lies in its electronic properties. The conjugated system involving the thiophene and pyridine rings could be exploited in the development of organic semiconductors, which are used in applications like organic light-emitting diodes (OLEDs) and solar cells .

Agricultural Chemistry

In the field of agricultural chemistry, such compounds can be investigated for their role as precursors to agrochemicals. Their structural motifs are often found in molecules with herbicidal or insecticidal activity. Research into their activity and environmental impact could lead to the development of new, more efficient, and safer agrochemicals .

Environmental Studies

The environmental impact of chemicals is an ever-growing field of study. This compound, due to its potential use in various industries, would need to be assessed for its biodegradability, toxicity, and long-term environmental effects. Studies could focus on its breakdown products and their interaction with ecosystems .

Biochemistry

In biochemistry, the compound could be used as a probe to study biological systems. Its ability to interact with various enzymes and receptors due to its heterocyclic structure makes it a candidate for use in assays and as a tool to understand biological pathways .

Future Directions

The future directions for research on “5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-9-6-7(3-4-13-9)11-14-10(15-16-11)8-2-1-5-17-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDEZPZTGXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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